3-Bromo-5-(chloromethyl)pyridine
Overview
Description
3-Bromo-5-(chloromethyl)pyridine is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chloromethyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
It’s known that this compound is often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 3-Bromo-5-(chloromethyl)pyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that this compound plays a role in the suzuki–miyaura cross-coupling reaction , which is a key process in the synthesis of various organic compounds.
Result of Action
Its use in suzuki–miyaura cross-coupling reactions suggests that it plays a role in the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .
Biochemical Analysis
Biochemical Properties
It is known that bromine and chlorine substituents on aromatic compounds can participate in various biochemical reactions
Cellular Effects
It is known that halogenated pyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that halogenated pyridines can participate in free radical reactions , which could potentially lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a dark place, under inert atmosphere, and in a freezer under -20°C .
Dosage Effects in Animal Models
It is known that halogenated compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
Halogenated pyridines can potentially interact with various enzymes or cofactors .
Transport and Distribution
Halogenated compounds can interact with various transporters or binding proteins .
Subcellular Localization
Halogenated compounds can potentially be directed to specific compartments or organelles based on their chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(chloromethyl)pyridine typically involves the bromination of 5-(chloromethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Cross-Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Cross-Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
3-Bromo-5-(chloromethyl)pyridine is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: In the development of biologically active molecules, including potential pharmaceuticals.
Medicine: As a building block in the synthesis of drug candidates with antimicrobial or anticancer properties.
Industry: In the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
3-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of a chloromethyl group.
3-Chloro-5-(bromomethyl)pyridine: Similar structure but with the positions of bromine and chlorine swapped.
5-Bromo-3-(chloromethyl)pyridine: Similar structure but with the positions of bromine and chloromethyl swapped.
Uniqueness: 3-Bromo-5-(chloromethyl)pyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of complex organic molecules .
Properties
IUPAC Name |
3-bromo-5-(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPHAZLCNNDGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470808 | |
Record name | 3-bromo-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-69-2 | |
Record name | 3-bromo-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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